2-Chloro-3-(chloromethyl)-7-methylquinoline 2-Chloro-3-(chloromethyl)-7-methylquinoline
Brand Name: Vulcanchem
CAS No.: 521915-96-8
VCID: VC21309632
InChI: InChI=1S/C11H9Cl2N/c1-7-2-3-8-5-9(6-12)11(13)14-10(8)4-7/h2-5H,6H2,1H3
SMILES: CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl
Molecular Formula: C11H9Cl2N
Molecular Weight: 226.1 g/mol

2-Chloro-3-(chloromethyl)-7-methylquinoline

CAS No.: 521915-96-8

Cat. No.: VC21309632

Molecular Formula: C11H9Cl2N

Molecular Weight: 226.1 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(chloromethyl)-7-methylquinoline - 521915-96-8

Specification

CAS No. 521915-96-8
Molecular Formula C11H9Cl2N
Molecular Weight 226.1 g/mol
IUPAC Name 2-chloro-3-(chloromethyl)-7-methylquinoline
Standard InChI InChI=1S/C11H9Cl2N/c1-7-2-3-8-5-9(6-12)11(13)14-10(8)4-7/h2-5H,6H2,1H3
Standard InChI Key LWRDXXNOYQZAEZ-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl
Canonical SMILES CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl

Introduction

Chemical Structure and Properties

2-Chloro-3-(chloromethyl)-7-methylquinoline contains a quinoline core structure with three key functional groups: a chlorine atom at position 2, a chloromethyl group at position 3, and a methyl group at position 7. This specific arrangement of substituents contributes to the compound's unique chemical and biological behavior.

Basic Identification

The compound has the following essential identification parameters:

ParameterValue
CAS Number521915-96-8
Molecular FormulaC11H9Cl2N
Molecular Weight226.1 g/mol
VCIDVC21309632

The molecular structure features a quinoline backbone with the distinct pattern of substituents that defines its reactivity profile and potential applications in chemical synthesis.

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-3-(chloromethyl)-7-methylquinoline are critical for understanding its behavior in various applications:

PropertyValue
Physical StatePowder to crystal
Density1.355±0.06 g/cm³ (Predicted)
Boiling Point~332.2±27.0 °C (Predicted)
Storage Temperature2-8°C
SolubilitySoluble in Dimethylformamide

These properties influence the compound's handling requirements and potential applications in chemical reactions and formulations.

Synthesis Methods

The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline typically follows established organic chemistry procedures designed to introduce the specific substituents onto the quinoline scaffold.

Standard Synthetic Route

According to published literature, the compound can be synthesized through a multi-step reaction:

  • First step: Treatment with sodium tetrahydroborate in ethanol at 20°C

  • Second step: Reaction with thionyl chloride in benzene at 80°C

This synthetic pathway was documented by Praveena et al. in Bioorganic and Medicinal Chemistry Letters (2015), suggesting its relevance in medicinal chemistry applications.

Alternative Synthesis Approaches

The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline typically involves the chlorination of 7-methylquinoline. A common method employs the reaction of 7-methylquinoline with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction introduces the chloro and chloromethyl groups at the 2 and 3 positions, respectively.

Industrial production may incorporate similar chlorination reactions but implemented on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or distillation are often incorporated to obtain high-purity products suitable for further applications.

Comparative Analysis with Similar Compounds

Understanding the relationship between 2-Chloro-3-(chloromethyl)-7-methylquinoline and similar compounds helps contextualize its properties and potential applications.

Structural Comparisons

CompoundMolecular FormulaMolecular WeightKey Structural Differences
2-Chloro-3-(chloromethyl)-7-methylquinolineC11H9Cl2N226.1 g/molReference compound
2-Chloro-3-(chloromethyl)quinolineC10H7Cl2N212.08 g/molLacks methyl group at position 7
2-Chloro-7-methoxy-3-methylquinolineC11H10ClNONot specifiedContains methoxy at position 7 and methyl at position 3 instead of chloromethyl
2-Chloro-3-(2-chloroethyl)-7-methylquinolineC12H11Cl2N240.13 g/molContains 2-chloroethyl instead of chloromethyl at position 3

These structural variations significantly impact the reactivity patterns, physical properties, and potential biological activities of each compound.

Property Differences

The substitution patterns on the quinoline scaffold substantially affect the physical and chemical properties:

  • The melting point of 2-Chloro-3-(chloromethyl)quinoline is reported as 115.0 to 119.0°C, providing a reference point for predicting the melting behavior of 2-Chloro-3-(chloromethyl)-7-methylquinoline.

  • The additional methyl group at position 7 in 2-Chloro-3-(chloromethyl)-7-methylquinoline likely increases lipophilicity compared to the unmethylated analog, potentially affecting its solubility profile and biological membrane permeability.

  • 2-Chloro-3-(2-chloroethyl)-7-methylquinoline, with its extended chloroethyl group, exhibits different physical properties including a higher boiling point (363.5°C at 760 mmHg) and different density (1.269 g/cm³) compared to the chloromethyl analog.

Research Developments and Future Directions

The current research landscape surrounding 2-Chloro-3-(chloromethyl)-7-methylquinoline suggests several promising directions for future investigation.

Current Research Findings

Molecular docking studies on related compounds suggest potential mechanisms of action for quinoline derivatives:

  • Structurally similar quinoline compounds have demonstrated interactions with bacterial enzymes such as MurD ligase, suggesting a potential mechanism for their antibacterial activity.

  • These interactions typically involve the formation of weak non-covalent π-alkyl interactions between the aromatic ring systems and binding site residues.

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